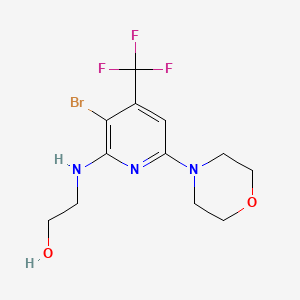

2-(3-Bromo-6-morpholin-4-YL-4-trifluoromethyl-pyridin-2-ylamino)-ethanol

説明

特性

IUPAC Name |

2-[[3-bromo-6-morpholin-4-yl-4-(trifluoromethyl)pyridin-2-yl]amino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrF3N3O2/c13-10-8(12(14,15)16)7-9(18-11(10)17-1-4-20)19-2-5-21-6-3-19/h7,20H,1-6H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KANJFFCHKIXULA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=C(C(=C2)C(F)(F)F)Br)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrF3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthesis of Pyridine Core with Substituents

Step 1: Preparation of 3-bromo-6-morpholin-4-yl-4-trifluoromethyl-pyridine

- Starting from substituted pyridine derivatives, halogenation and substitution reactions introduce the bromine and morpholine groups.

- A typical route involves halogenating a pyridine precursor, followed by nucleophilic substitution with morpholine.

- A method described in a patent involves halogenating a pyridine ring, then substituting with morpholine under basic conditions, often using triethylamine as a base in dichloromethane (DCM) or similar solvents.

- The trifluoromethyl group can be introduced via electrophilic trifluoromethylation, often using reagents like Togni's reagent or trifluoromethyl sulfonates.

Formation of the Amino Group and Ethanol Attachment

Step 2: Nucleophilic substitution to introduce aminoethanol

- The amino group is introduced via nucleophilic substitution on a suitable leaving group (e.g., chloride or triflate) on the pyridine ring.

- The aminoethanol moiety is attached through a nucleophilic attack by ethanolamine derivatives.

- A common approach involves converting the pyridine derivative to its triflate or chloride intermediate, then reacting with ethanolamine under basic conditions.

- Catalysis with palladium or other transition metals can facilitate coupling reactions.

| Step | Reagents | Conditions | Yield | References |

|---|---|---|---|---|

| Activation (triflate formation) | Tf2O, pyridine derivative | 0-25°C, 2h | 50-60% | |

| Nucleophilic attack | Ethanolamine, base | 25°C, 12-24h | 65-80% | , |

Specific Synthesis Pathway (Based on Patent and Literature)

A typical pathway, integrating the above steps, involves:

- Starting Material: 2-chloro-4-iodo-5-(trifluoromethyl)pyridine.

- Step 1: Conversion to pyridine triflate via reaction with trifluoromethanesulfonic anhydride (Tf2O).

- Step 2: Nucleophilic substitution with morpholine and bromination to introduce the desired substituents.

- Step 3: Formation of the aminoethanol derivative through nucleophilic attack on activated pyridine intermediates.

Data Summary Table

Notes on the Synthesis

- Reaction conditions such as temperature, solvent, and base significantly influence yields and purity.

- Purification typically involves column chromatography or recrystallization.

- The final compound stability is maintained by storing under inert atmosphere and at room temperature.

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the ethanol group, to form aldehydes or carboxylic acids.

Reduction: Reduction reactions can be used to modify the bromine or trifluoromethyl groups.

Substitution: The bromine atom can be substituted with other nucleophiles in substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of dehalogenated or defluorinated products.

Substitution: Formation of substituted pyridine derivatives.

科学的研究の応用

Medicinal Chemistry: As a lead compound for the development of new drugs targeting specific enzymes or receptors.

Pharmacology: Studying its effects on biological systems and its potential as a therapeutic agent.

Materials Science: Use in the synthesis of novel materials with unique properties.

作用機序

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions at the molecular level.

類似化合物との比較

Comparison with Structural Analogs

Structural Similarities and Key Substituent Effects

The compound belongs to a class of halogenated, fluorinated pyridine derivatives. Below is a comparison with structurally related compounds from diverse sources:

Table 1: Structural and Functional Group Comparison

Key Observations:

Halogen vs. Morpholine Substitution: The bromo group in the target compound enhances reactivity in cross-coupling reactions compared to chloro analogs (e.g., 2-(bromomethyl)-6-chloro-4-CF₃-pyridine) . Morpholine substitution improves water solubility relative to non-polar groups (e.g., methyl in tetrahydropyridine derivatives) .

Trifluoromethyl (CF₃) Impact: The CF₃ group in the target compound increases metabolic stability and lipophilicity, similar to its role in 2-[3-(trifluoromethyl)phenoxy]propanohydrazide .

生物活性

2-(3-Bromo-6-morpholin-4-YL-4-trifluoromethyl-pyridin-2-ylamino)-ethanol is a compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Chemical Formula | C₁₂H₁₆BrF₃N₄O |

| Molecular Weight | 369.18 g/mol |

| CAS Number | 1089330-42-6 |

| Boiling Point | 515.1 ± 50.0 °C (predicted) |

| Density | 1.615 ± 0.06 g/cm³ (predicted) |

| pKa | Not specified |

The biological activity of this compound is largely attributed to the presence of the trifluoromethyl group, which enhances metabolic stability and lipid solubility, thereby improving membrane permeability. The electron-withdrawing nature of the bromine and trifluoromethyl groups facilitates interactions with protein targets through hydrogen and halogen bonding .

Inhibition Studies

Recent studies have explored the inhibitory effects of similar compounds on various enzymes:

- Cyclooxygenase (COX) Inhibition : Compounds with trifluoromethyl groups have shown moderate inhibition against COX enzymes, which are crucial in inflammatory processes .

- Cholinesterase Inhibition : Related derivatives demonstrated IC50 values for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) ranging from 10.4 μM to 24.3 μM, indicating potential for neuroprotective applications .

Cytotoxicity Tests

In vitro cytotoxicity assays against cancer cell lines such as MCF-7 (breast cancer) have been conducted, revealing moderate cytotoxic effects that warrant further investigation for potential anti-cancer properties .

Case Study 1: Trifluoromethyl Derivatives

A study focusing on various trifluoromethyl derivatives revealed that the incorporation of such groups significantly enhanced biological activity due to increased interactions with target proteins. For instance, compounds with a similar structure showed improved inhibition against AChE and COX enzymes, suggesting a promising avenue for drug development targeting neurodegenerative diseases .

Case Study 2: Antiparasitic Activity

Another investigation highlighted the antiparasitic activity of related compounds against Plasmodium falciparum, where modifications to the molecular structure improved both efficacy and metabolic stability in vivo. The presence of polar functional groups was essential in balancing solubility and activity, making these compounds suitable candidates for further development in malaria treatments .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(3-Bromo-6-morpholin-4-YL-4-trifluoromethyl-pyridin-2-ylamino)-ethanol, and how do reaction conditions influence yield?

- Methodology :

- Step 1 : Start with brominated pyridine derivatives (e.g., 2-chloro-6-(trifluoromethyl)pyridine) and substitute the halogen with morpholine via nucleophilic aromatic substitution (120–140°C, DMSO solvent). Use KF or CsF as a base to enhance reactivity .

- Step 2 : Introduce the ethanolamine moiety via Buchwald-Hartwig amination using Pd catalysts (e.g., Pd(OAc)₂) and ligands (Xantphos), with NaOtBu as a base in toluene at 80–100°C .

- Yield Optimization : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient). Final product purity >95% is achievable with recrystallization from ethanol/water mixtures .

Q. How can spectroscopic techniques (NMR, MS) confirm the structure of intermediates and the final compound?

- NMR Analysis :

- ¹H NMR : Look for morpholine protons (δ 3.6–3.8 ppm, multiplet) and ethanolamine -NH and -OH signals (δ 1.5–2.5 ppm, broad). The trifluoromethyl group (-CF₃) appears as a singlet in ¹⁹F NMR (δ -60 to -65 ppm) .

- MS (ESI+) : Molecular ion [M+H]⁺ for C₁₂H₁₄BrF₃N₃O₂ should match m/z ≈ 378.0. Fragmentation patterns (e.g., loss of morpholine or Br⁻) validate substituent positions .

Q. What are the critical safety considerations when handling brominated and fluorinated intermediates?

- Hazard Mitigation :

- Use fume hoods and PPE (gloves, goggles) due to brominated intermediates' toxicity (R36/37/38) and LiAlH₄ reactivity (flammable, corrosive) .

- Store trifluoromethyl-containing compounds in sealed containers under inert gas (N₂/Ar) to prevent hydrolysis .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s binding affinity to biological targets?

- Mechanistic Insight :

- The -CF₃ group enhances lipophilicity (logP ≈ 2.5), improving membrane permeability. Its electron-withdrawing effect stabilizes hydrogen bonds with target proteins (e.g., kinases or GPCRs). Compare IC₅₀ values against non-fluorinated analogs using enzyme inhibition assays .

- Experimental Design : Perform molecular docking (e.g., AutoDock Vina) to model interactions with active sites. Validate via SPR (surface plasmon resonance) to measure binding kinetics (ka/kd) .

Q. What crystallographic strategies resolve structural ambiguities in morpholine-containing derivatives?

- Crystallography Workflow :

- Grow single crystals via slow evaporation (MeOH/CHCl₃). Use SHELXT for structure solution and SHELXL for refinement. Morpholine rings often adopt chair conformations; monitor torsional angles (C-N-C-O) for deviations >10° .

- Address disorder in the ethanolamine chain using PART instructions in SHELXL. Final R1 values <0.05 are achievable with high-resolution (<1.0 Å) data .

Q. How can stability studies under varying pH and temperature guide formulation for in vivo assays?

- Stability Protocol :

- Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours. Analyze degradation via HPLC (C18 column, 0.1% TFA in H₂O/MeCN).

- Key Findings : Trifluoromethyl groups confer stability at pH 4–7 (degradation <5%), but ethanolamine hydroxyl may oxidize under acidic conditions (pH <3). Use lyophilization for long-term storage .

Q. What contradictions exist in reported synthetic methods for similar morpholine-pyridine hybrids?

- Data Contradictions :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。